4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family It is characterized by a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4-position, methyl groups at the 2- and 6-positions, and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethyl-4-phenylthiophene-3-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride. This intermediate is then reacted with guanidine to yield the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include various substituted thienopyrimidines.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It serves as a tool compound in studying various biological pathways and mechanisms, particularly those involving kinase inhibition.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 4-Chloro-5,6-dimethyl-2-(4-methylpiperidin-1-yl)methylthieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group at specific positions enhances its reactivity and potential as a versatile scaffold in drug design and materials science .
Properties
IUPAC Name |
4-chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-8-11(10-6-4-3-5-7-10)12-13(15)16-9(2)17-14(12)18-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDVYOMPISXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N=C2Cl)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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